Tellurium(IV) isopropoxide

説明

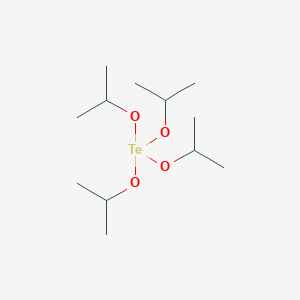

Tellurium(IV) isopropoxide (Te(OCH(CH3)2)4, CAS 1795-64-8) is a metal alkoxide primarily used in industrial applications . Limited data are available on its physicochemical properties, hazards, and biological activities. Safety protocols emphasize avoiding dust formation, skin contact, and inhalation, with recommended use of personal protective equipment (PPE) during handling .

特性

IUPAC Name |

2-[tri(propan-2-yloxy)-λ4-tellanyl]oxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H28O4Te/c1-9(2)13-17(14-10(3)4,15-11(5)6)16-12(7)8/h9-12H,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIJBAYXHEGHMNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)O[Te](OC(C)C)(OC(C)C)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28O4Te | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Reaction Stoichiometry and Conditions

TeCl₄ reacts with four equivalents of isopropanol in the presence of a tertiary amine (e.g., triethylamine) as an HCl scavenger:

Key parameters include:

Purification and Yield

Crude product is vacuum-distilled (76°C at 0.5 mmHg), yielding 85–92% pure Te(OiPr)₄. Residual Cl⁻ is removed via fractional crystallization, achieving >99% purity (4N grade).

Metathesis with Sodium Isopropoxide

Alternative routes employ sodium isopropoxide (NaOiPr) to displace chloride ions from TeCl₄:

Advantages and Limitations

Solvent Systems

Non-polar solvents (e.g., hexane) prevent sodium alkoxide aggregation, enhancing reactivity. Post-reaction filtration removes NaCl, and rotary evaporation isolates the product.

Sol-Gel Processing for Thin-Film Applications

This compound serves as a precursor for tellurite (TeO₂) thin films via hydrolysis-polycondensation:

Hydrolysis Kinetics

Controlled hydrolysis in ethanol/water mixtures (pH 3–5) forms Te–O–Te networks:

Optimal conditions :

Film Deposition

Spin-coating (3000 rpm, 30 sec) produces amorphous TeO₂ films, which crystallize at 300–400°C. Film transparency (>90% at 600 nm) confirms minimal defects.

Physicochemical Characterization

Table 1: Key Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₈O₄Te |

| Molecular Weight | 363.952 g/mol |

| Boiling Point | 76°C (0.5 mmHg) |

| Density | 1.32 g/cm³ (estimated) |

| Solubility | Reacts with H₂O; soluble in hydrocarbons |

| Hazard Statements | H226, H302, H312, H315, H319 |

Spectroscopic Analysis

Emerging Synthetic Approaches

化学反応の分析

Tellurium(IV) isopropoxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form tellurium dioxide (TeO₂) under specific conditions.

Reduction: It can be reduced to elemental tellurium using reducing agents like hydrogen gas.

Substitution: The isopropoxy groups can be substituted with other alkoxy groups or ligands in the presence of suitable reagents.

Common reagents used in these reactions include hydrogen gas for reduction and various alkoxides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Chemical Synthesis

Precursor for Tellurium Compounds

Tellurium(IV) isopropoxide is primarily used as a precursor for the synthesis of various tellurium-based compounds. It can undergo multiple chemical transformations, including oxidation to form tellurium dioxide (TeO₂) and reduction to yield elemental tellurium. Additionally, the isopropoxy groups can be substituted with other alkoxy groups in the presence of suitable reagents, allowing for the creation of diverse organometallic compounds.

Table 1: Reactions Involving this compound

| Reaction Type | Product | Conditions |

|---|---|---|

| Oxidation | TeO₂ | Controlled oxidation |

| Reduction | Elemental Te | Reducing agents (e.g., H₂) |

| Substitution | Various alkoxy derivatives | Presence of alkoxides |

Materials Science

Thin Film Production

One significant application of this compound is in the production of thin films through sol-gel processes. Research indicates that this compound can be utilized to fabricate tellurite (TeO₂) thin films, which are essential in optoelectronic devices due to their favorable optical properties . The sol-gel method allows for precise control over the film's composition and structure, leading to enhanced performance in applications such as sensors and photonic devices.

Case Study: Tellurite Thin Films

In a study conducted on the preparation of tellurite thin films from this compound, researchers reported successful synthesis with desirable optical characteristics. The films demonstrated high transparency and suitable refractive indices for optical applications, showcasing the compound's effectiveness as a precursor in material fabrication .

Biological Applications

Potential Antibacterial Properties

Recent investigations into the biological activities of this compound have revealed its potential as an antibacterial agent. Studies have shown that modified tellurium compounds exhibit significant antibacterial activity against Gram-negative bacteria such as Escherichia coli. The mechanism behind this activity may involve enzyme inhibition and reactive oxygen species (ROS) generation, leading to oxidative stress within bacterial cells .

Table 2: Biological Activity of Tellurium Compounds

| Compound | Target Organism | Activity Level |

|---|---|---|

| This compound | E. coli | High |

| Modified tellurium compounds | Various Gram-negatives | Variable |

Industrial Applications

Catalysts and Reagents

this compound serves as a catalyst and reagent in various industrial processes, particularly in the synthesis of advanced materials. Its organometallic nature allows it to facilitate reactions that require specific electronic properties or coordination capabilities . The compound's ability to form stable complexes makes it valuable in the development of new materials for electronics and photonics.

作用機序

The mechanism by which Tellurium(IV) isopropoxide exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic processes.

Reactive Oxygen Species (ROS) Generation: It may generate ROS, leading to oxidative stress and cellular damage

類似化合物との比較

Comparison with Structural Analogs: Group 14/16 Metal Isopropoxides

Physical and Chemical Properties

The table below compares Tellurium(IV) isopropoxide with titanium(IV) and zirconium(IV) isopropoxides, focusing on key physicochemical parameters:

| Property | This compound | Titanium(IV) Isopropoxide | Zirconium(IV) Isopropoxide |

|---|---|---|---|

| Molecular Formula | Te(OCH(CH3)2)4 | Ti(OCH(CH3)2)4 | Zr(OCH(CH3)2)4 |

| Physical State | Not specified | Liquid | Crystalline solid |

| Boiling Point (°C) | Not available | 232 | Decomposes upon heating |

| Melting Point (°C) | Not available | 14–17 | Not specified |

| Solubility | Not specified | Soluble in anhydrous ethanol, ether | Soluble in warm isopropanol, hexane |

| Moisture Sensitivity | Stable under recommended conditions | Highly moisture-sensitive | Moisture-sensitive |

| Refractive Index | Not available | 1.464–1.468 | Not available |

| Density (g/mL) | Not available | 0.955 | Not specified |

Key Observations :

- Titanium(IV) isopropoxide is the most well-characterized, with extensive data on its liquid state, solubility, and role as a precursor for TiO2 nanoparticles .

- Zirconium(IV) isopropoxide forms crystalline solids and is used to synthesize zirconia supports .

- This compound lacks detailed physicochemical data, highlighting a gap in current research.

Titanium(IV) Isopropoxide

- Synthesis: Produced via hydrolysis in basic conditions, followed by polycondensation and dehydration to form TiO2 nanoparticles .

- Applications: Catalyst in organic synthesis . Production of heat-resistant coatings and titanate couplers . Key precursor for TiO2 nanomaterials in photovoltaics and photocatalysis .

Zirconium(IV) Isopropoxide

- Synthesis : Hydrolyzed to form zirconium hydroxide, which is calcined to produce zirconia (ZrO2) .

- Applications: Manufacturing of zirconia-based ceramics and catalysts . Synthesis of hybrid polymers and functionalized monomers .

This compound

- Limited data exist on its synthesis. However, related tellurium(IV) compounds like SAS and AS101 are synthesized via Te(IV)-thiol interactions and show promise as anti-inflammatory and immunomodulatory agents .

Tellurium(IV) Compounds

- Exhibit redox activity in thiol peroxidase-like reactions, suggesting roles in oxidative stress modulation .

Titanium(IV) and Zirconium(IV) Compounds

- Primarily inert biologically.

Comparison with Selenium and Other Organochalcogen Compounds

While selenium(IV) compounds (e.g., organoselenanes) share similar protease-inhibiting properties with tellurium analogs, they are less stable in redox cycles . Tellurium(IV) compounds demonstrate stronger thiol-binding affinities, enhancing their efficacy as enzyme inhibitors .

生物活性

Tellurium(IV) isopropoxide (Te(OiPr)₄) is a compound that has garnered attention for its potential biological activities. This article provides an overview of its biological effects, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is primarily used as a precursor in the synthesis of various tellurium compounds and materials. Its biological activity is an area of ongoing research, particularly regarding its interactions with biomolecules and potential applications in medicine.

Mechanisms of Biological Activity

The biological activity of tellurium compounds, including this compound, can be attributed to several mechanisms:

- Enzyme Inhibition : Tellurium(IV) compounds are known to inhibit specific enzymes involved in metabolic processes. For instance, they can inhibit cysteine proteases such as papain and cathepsin B, which are crucial for various physiological functions .

- Reactive Oxygen Species (ROS) Generation : These compounds may induce oxidative stress by generating ROS, leading to cellular damage . This mechanism is significant in understanding the toxicological aspects of tellurium compounds.

- Interaction with Thiol Groups : Tellurium(IV) compounds exhibit a strong affinity for thiol groups in proteins, which can disrupt normal enzymatic functions and lead to cell death . This interaction is particularly noted in cysteine proteases, where tellurium(IV) compounds can effectively inactivate these enzymes.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound and related compounds:

- Inhibition of Cysteine Proteases : Research has shown that organotelluranes, including derivatives of tellurium(IV), can inhibit cysteine proteases significantly more than their tellurium(VI) counterparts. The inhibition potency varies based on the organic moieties attached to the tellurium atom .

- Microbial Reduction Studies : A study demonstrated that anaerobic microbial cultures could reduce tellurate (Te(VI)) and tellurite (Te(IV)) to produce elemental tellurium nanoparticles. The reduction rate for Te(IV) was found to be seven times faster than that for Te(VI), indicating distinct biological interactions .

- Toxicity in Prokaryotes and Eukaryotes : Tellurium compounds have been shown to exert toxicity through interactions with cellular components, leading to oxidative stress and disruption of antioxidant defenses. The interaction between tellurium and selenium also modifies enzyme activities involved in detoxification processes .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Q & A

Q. What are the standard protocols for synthesizing Tellurium(IV) isopropoxide, and how can purity be ensured?

this compound is typically synthesized via alkoxide exchange reactions using tellurium tetrachloride and sodium isopropoxide. Key steps include:

- Reagent drying : Ensure anhydrous conditions by distilling isopropanol over molecular sieves.

- Stoichiometric control : Use a 1:4 molar ratio of TeCl₄ to NaOCH(CH₃)₂ to minimize side reactions.

- Purification : Vacuum distillation or recrystallization from dry hexane yields high-purity product. Characterization via ¹H NMR (δ 1.2 ppm for isopropyl groups) and elemental analysis (C: 28.5%, H: 5.9%, Te: 39.8%) confirms purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

A multi-technique approach is recommended:

- FTIR : Confirm Te-O bonds (600–700 cm⁻¹) and isopropoxide ligands (C-O stretch at 1100 cm⁻¹).

- NMR : ¹H and ¹³C NMR identify ligand environment; ¹²⁵Te NMR (if accessible) resolves Te coordination.

- X-ray crystallography : Defines molecular geometry (e.g., tetrahedral Te center). Cross-referencing with literature spectra (e.g., NIST Chemistry WebBook) minimizes misassignment .

Q. What safety precautions are critical when handling this compound?

- Ventilation : Use fume hoods to avoid inhalation of toxic vapors (acute toxicity: H332).

- PPE : Wear nitrile gloves, lab coats, and safety goggles (skin sensitizer: H317).

- Waste disposal : Neutralize with ethanol/water mixtures before disposal to prevent environmental release (chronic aquatic toxicity: H412) .

Advanced Research Questions

Q. How can contradictory solubility data for this compound in polar vs. nonpolar solvents be resolved?

Discrepancies often arise from trace moisture or ligand exchange. Methodological recommendations:

- Solvent pre-treatment : Dry solvents to <10 ppm H₂O (Karl Fischer titration).

- Controlled experiments : Compare solubility in rigorously dried vs. ambient THF, toluene, and DMSO.

- Spectroscopic monitoring : Track ligand stability via in-situ Raman spectroscopy during dissolution .

Q. What strategies optimize this compound’s stability in catalytic applications?

Instability under aerobic or protic conditions limits catalytic utility. Mitigation approaches:

Q. How do computational methods enhance understanding of this compound’s reactivity?

Density Functional Theory (DFT) simulations can:

- Predict bond dissociation energies (e.g., Te-O vs. Te-C) to identify reactive sites.

- Model transition states for ligand-exchange reactions (e.g., with alcohols or thiols). Validate computational results with experimental kinetics (e.g., Arrhenius plots for thermal decomposition) .

Data Analysis and Interpretation

Q. What statistical methods are appropriate for analyzing kinetic data in this compound-mediated reactions?

- Non-linear regression : Fit time-resolved UV-Vis or NMR data to pseudo-first-order models.

- Error analysis : Use bootstrapping or Monte Carlo simulations to quantify confidence intervals.

- Comparative studies : Apply ANOVA to assess solvent/ligand effects on reaction rates .

Q. How should researchers address inconsistencies in reported crystallographic data for this compound derivatives?

- Data validation : Cross-check unit cell parameters against Cambridge Structural Database entries.

- Temperature effects : Re-evaluate diffraction data at multiple temperatures to rule out phase transitions.

- Redundancy : Compare results from independent syntheses and crystallographers .

Experimental Design Considerations

Q. What controls are essential when studying this compound’s role in nanoparticle synthesis?

- Negative controls : Omit Te(IV) isopropoxide to confirm its necessity in particle nucleation.

- Baseline characterization : Use TEM and XRD to monitor particle size/distribution.

- Replicability : Perform triplicate experiments under identical conditions to ensure reproducibility .

Q. How can researchers design experiments to probe this compound’s ligand-exchange mechanisms?

- Isotopic labeling : Substitute ¹⁸O in isopropoxide ligands to track exchange via mass spectrometry.

- Stopped-flow kinetics : Measure rapid ligand substitution rates using UV-Vis or fluorescence probes.

- Competition studies : Introduce competing ligands (e.g., ethoxide) to determine binding affinities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。